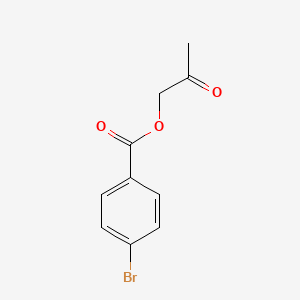

2-Oxopropyl 4-bromobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-oxopropyl 4-bromobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)6-14-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCIHYCAXSQRMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Halogenated Esters in Modern Chemistry

Halogenated esters are a class of organic compounds that play a crucial role as intermediates and synthons in a myriad of chemical reactions. The presence of a halogen atom significantly influences the reactivity of the ester molecule, often rendering adjacent carbon atoms susceptible to nucleophilic attack. This characteristic makes them potent alkylating agents. epa.gov The carbon-halogen bond can be readily cleaved and substituted, allowing for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

In contemporary chemical research, halogenated esters are indispensable for constructing complex molecules with desired functionalities. Their applications span from the synthesis of pharmaceuticals and agrochemicals to the development of novel materials. The ability to participate in a wide array of reactions, including nucleophilic substitutions, eliminations, and various coupling reactions, underscores their importance as versatile building blocks in the synthetic chemist's toolbox.

Synthetic Methodologies for 2 Oxopropyl 4 Bromobenzoate

Esterification Routes and Precursor Utilization

The formation of the ester linkage in 2-oxopropyl 4-bromobenzoate (B14158574) is the cornerstone of its synthesis. Different strategies have been developed, each employing unique precursors and reaction mechanisms to achieve the target molecule.

One direct approach involves the reaction of 4-bromobenzoic acid with an acetone-derived intermediate. A notable method is the oxidative C-H acyloxylation of acetone (B3395972) with carboxylic acids. This method provides a direct route to β-keto esters. In a related context, the synthesis of 2-oxopropyl 2-bromobenzoate (B1222928) has been reported, suggesting the feasibility of this pathway for the 4-bromo isomer as well. thieme-connect.com

Another strategy involves the use of a pre-functionalized acetone equivalent. For instance, the reaction of an α-haloketone, such as chloroacetone (B47974), with a carboxylic acid or its salt is a common method for synthesizing α-acyloxy ketones.

A significant and atom-economical route to 2-oxopropyl 4-bromobenzoate is the catalytic addition of 4-bromobenzoic acid to propargyl alcohol. acs.orgdoi.org This reaction proceeds via a ruthenium-catalyzed process, where the catalyst activates the alkyne bond of propargyl alcohol towards nucleophilic attack by the carboxylic acid. doi.org The subsequent tautomerization of the resulting enol ester leads to the formation of the desired β-oxopropyl ester. doi.org This method is advantageous due to its efficiency and the direct conversion of readily available starting materials into the target compound. doi.org

A classic and straightforward method for the synthesis of this compound is the nucleophilic substitution reaction between sodium 4-bromobenzoate and chloroacetone. In this SN2 reaction, the carboxylate anion of sodium 4-bromobenzoate acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone that bears the chlorine atom. This results in the displacement of the chloride ion and the formation of the ester bond. This reaction is a common strategy for the preparation of esters from alkyl halides and carboxylate salts. The use of a polar aprotic solvent can facilitate this type of reaction.

Preparation via Reaction of 4-Bromobenzoic Acid with Propargyl Alcohol

Optimized Reaction Conditions and Synthetic Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature profile, catalyst, and reagent stoichiometry play a crucial role in maximizing the production of the desired ester.

The selection of an appropriate solvent is critical for the successful synthesis of this compound. For the ruthenium-catalyzed addition of carboxylic acids to propargyl alcohol, toluene (B28343) has been utilized as a solvent. doi.org The temperature also plays a significant role, with reactions being conducted at elevated temperatures, such as 60°C, to ensure a reasonable reaction rate. doi.org In the case of nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are often employed to enhance the nucleophilicity of the carboxylate anion. The reaction temperature for such substitutions can vary, but they are often heated to increase the reaction rate.

Catalysis is key to the efficiency of several synthetic routes to this compound. In the addition of carboxylic acids to propargyl alcohol, ruthenium complexes, particularly those with electron-withdrawing phosphine (B1218219) ligands, have shown high catalytic activity. doi.org The catalyst loading is typically low, around 1.0 mol%, demonstrating the efficiency of these catalytic systems. doi.org

The stoichiometry of the reagents also impacts the yield. For instance, in the reaction of benzoic acid with propargyl alcohol, a 1:2 molar ratio of the acid to the alcohol has been employed to drive the reaction towards the product. doi.org The yield of the resulting 2-oxopropyl benzoate (B1203000) can be influenced by the specific ruthenium catalyst used, as shown in the table below.

| Catalyst | Temperature (°C) | Yield (%) |

| 6b | 60 | 85 |

| 6d | 60 | 78 |

| 6e | 60 | 92 |

| 6g | 60 | >99 |

| 6h | 60 | >99 |

| 10 | 60 | 55 |

| 11 | 60 | 68 |

| Table 1: Dependency of the productivity on the applied catalyst and temperature in the formation of 2-oxopropyl benzoate. Reaction conditions: benzoic acid (1.0 mmol), propargylic alcohol (2.0 mmol), catalyst (0.01 mmol), in toluene (1 mL) for 24 h. Data sourced from Jeschke et al., 2015. doi.org |

Chemical Reactivity and Multicomponent Reaction Pathways of 2 Oxopropyl 4 Bromobenzoate

Strategic Role in 1,3,4-Oxadiazole (B1194373) Ring System Formation

2-Oxopropyl 4-bromobenzoate (B14158574) has emerged as a valuable ketonic component in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic structures, particularly the 1,3,4-oxadiazole ring system. Its utility is pronounced in the construction of sterically congested and fully substituted oxadiazoles (B1248032) under mild reaction conditions. These reactions leverage the reactivity of the ketone functionality in concert with other strategically chosen reactants to facilitate efficient one-pot syntheses.

Four-Component Reactions with N-Isocyaniminotriphenylphosphorane, Alkyne, and Primary Amine Components

A notable application of 2-Oxopropyl 4-bromobenzoate is in a one-pot, four-component reaction that efficiently yields sterically hindered 1,3,4-oxadiazole derivatives. tubitak.gov.trtubitak.gov.tr This reaction brings together this compound, N-Isocyaniminotriphenylphosphorane, 3-phenyl-2-propynoic acid (an alkyne), and various primary amines. tubitak.gov.trtubitak.gov.tr The process proceeds smoothly in dichloromethane (B109758) (CH2Cl2) at ambient temperature under neutral conditions, leading to excellent yields of the target 2,5-disubstituted 1,3,4-oxadiazoles without significant side reactions. tubitak.gov.trtubitak.gov.tr

The reaction's success highlights a robust method for creating complex heterocyclic compounds by combining four distinct starting materials in a single synthetic operation. tubitak.gov.tr This approach is a key example of isocyanide-based multicomponent reactions, which are highly valued for their ability to generate molecular diversity for applications such as drug discovery. researchgate.net

Table 1: Examples of Four-Component Synthesis of 1,3,4-Oxadiazole Derivatives Using this compound Reaction components: this compound, N-Isocyaniminotriphenylphosphorane, 3-phenyl-2-propynoic acid, and a primary amine.

| Primary Amine (Component 4) | Product | Yield (%) |

| Benzylamine | 2-(benzylamino)-2-[5-(1-phenylvinyl)-1,3,4-oxadiazol-2-yl]propyl 4-bromobenzoate | 94 |

| 4-Methoxybenzylamine | 2-[(4-methoxybenzyl)amino]-2-[5-(1-phenylvinyl)-1,3,4-oxadiazol-2-yl]propyl 4-bromobenzoate | 92 |

| Furfurylamine | 2-(furfurylamino)-2-[5-(1-phenylvinyl)-1,3,4-oxadiazol-2-yl]propyl 4-bromobenzoate | 90 |

Data sourced from scientific literature. tubitak.gov.tr

Three-Component Reactions Featuring N-Isocyaniminotriphenylphosphorane and Aromatic Carboxylic Acid Substrates

This compound also serves as a key substrate in one-pot, three-component reactions for synthesizing fully substituted 1,3,4-oxadiazole derivatives. researchgate.net In this pathway, it reacts with N-Isocyaniminotriphenylphosphorane and various aromatic carboxylic acids. researchgate.net These reactions are notable for proceeding cleanly and efficiently at room temperature in the absence of a catalyst, affording high yields of sterically crowded 1,3,4-oxadiazoles. researchgate.netnih.gov An environmentally friendly protocol for this synthesis has also been developed using water as the solvent. researchgate.net

This three-component strategy demonstrates the versatility of this compound as a building block, where the ester functionality remains intact while the ketone group participates in the core ring-forming process. researchgate.net

Table 2: Examples of Three-Component Synthesis of 1,3,4-Oxadiazole Derivatives Using this compound Reaction components: this compound, N-Isocyaniminotriphenylphosphorane, and an aromatic carboxylic acid.

| Aromatic Carboxylic Acid (Component 3) | Product | Yield (%) |

| Benzoic acid | 2-methyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)propyl 4-bromobenzoate | 92 |

| 4-Chlorobenzoic acid | 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropyl 4-bromobenzoate | 94 |

| 4-Nitrobenzoic acid | 2-methyl-2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]propyl 4-bromobenzoate | 95 |

| 4-Methylbenzoic acid | 2-methyl-2-[5-(p-tolyl)-1,3,4-oxadiazol-2-yl]propyl 4-bromobenzoate | 90 |

Data sourced from scientific literature. researchgate.net

Investigations into the Mechanism of 1,3,4-Oxadiazole Annulation

The formation of the 1,3,4-oxadiazole ring in these multicomponent reactions is understood to proceed through a well-defined mechanistic pathway centered on an aza-Wittig reaction. tubitak.gov.trresearchgate.net

In the four-component reaction , the process is initiated by the formation of a 1:1 imine intermediate from the reaction between the primary amine and the ketone, this compound. koreascience.kr This intermediate is then trapped by N-Isocyaniminotriphenylphosphorane in the presence of the carboxylic acid component. koreascience.krresearchgate.net

In the three-component reaction , N-Isocyaniminotriphenylphosphorane reacts with the aromatic carboxylic acid and this compound. researchgate.net

For both pathways, the subsequent steps are believed to be similar:

An adduct is formed involving the initial components.

This leads to the generation of a key iminophosphorane intermediate. researchgate.netresearchgate.net

The final, crucial step is an intramolecular aza-Wittig reaction where the iminophosphorane moiety attacks an ester or related carbonyl group. tubitak.gov.trresearchgate.net

This cyclization step, with the concurrent elimination of triphenylphosphine (B44618) oxide, results in the formation of the stable, sterically congested 1,3,4-oxadiazole ring system. researchgate.net

This mechanism efficiently combines multiple reactants in a single pot to construct the desired heterocyclic scaffold, showcasing the synthetic power of the aza-Wittig reaction in complex molecule synthesis. tubitak.gov.trresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Oxopropyl 4 Bromobenzoate and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the nuclei, allowing for the assignment of specific atoms within the molecular framework.

The ¹H NMR spectrum of 2-Oxopropyl 4-bromobenzoate (B14158574) displays characteristic signals that can be assigned to the different protons in the molecule. The interpretation of these signals, including their chemical shifts (δ), multiplicities, and coupling constants (J), allows for a detailed structural confirmation. huji.ac.ilreddit.comchegg.com

A representative ¹H NMR spectrum shows a singlet for the methyl (CH₃) protons and an AB quartet for the methylene (B1212753) (CH₂) protons of the benzyl (B1604629) group. tubitak.gov.tr Aromatic protons typically appear as multiplets in the downfield region of the spectrum. tubitak.gov.tr The specific chemical shifts and coupling patterns are crucial for assigning each proton to its respective position in the molecule. huji.ac.il

Table 1: ¹H NMR Signal Assignment for 2-Oxopropyl 4-bromobenzoate

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | 7.97 | d, J = 7.25 Hz | 2H | Aromatic CH |

| 2 | 7.24-7.64 | m | 10H | Aromatic CH |

| 3 | 4.57 and 4.66 | AB quartet, J = 11.0 Hz | 2H | CH₂ aliphatic |

| 4 | 3.77 | s | 3H | OCH₃ |

| 5 | 3.69 and 3.75 | AB quartet, J = 12.0 Hz | 2H | CH₂ of benzyl group |

| 6 | 2.24 | s | 1H | NH |

| 7 | 1.78 | s | 3H | CH₃ |

Note: Data is representative and may vary slightly based on solvent and experimental conditions. tubitak.gov.tr

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. oregonstate.edulibretexts.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The spectrum typically shows signals for the carbonyl carbons of the ester and ketone groups at the lower field region (downfield). mdpi.com Aromatic carbons resonate in a characteristic range, while the aliphatic carbons of the methyl and methylene groups appear at the higher field region (upfield). oregonstate.edulibretexts.org

Table 2: ¹³C NMR Chemical Shift Correlation for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | 168.7 | C of benzoate (B1203000) group |

| 2 | 165.7 and 151.1 | 2C of oxadiazole |

| 3 | 157.3, 129.5, 127.2, 119.7 | 4 C, arom. |

| 4 | 133.2, 132.2, 130.6, 129.8, 129.6, 129.1, 128.7, 128.4, 120.6, 110.2 | 14 CH, arom. |

| 5 | 96.9 and 72.9 | 2 C, acetylene |

| 6 | 68.96 | CH₂ aliphatic |

| 7 | 56.5 | C aliphatic |

| 8 | 55.1 | OCH₃ |

| 9 | 43.3 | CH₂ of benzyl group |

| 10 | 20.5 | CH₃ |

Note: Data is representative and may vary slightly based on solvent and experimental conditions. tubitak.gov.tr

Proton (¹H) NMR Signal Assignment and Interpretations

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. uva.nl The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key diagnostic peaks include a strong absorption band for the carbonyl (C=O) stretching of the ester group and another for the carbonyl stretching of the ketone group. mdpi.com The presence of aromatic rings is confirmed by C-H stretching and C=C bending vibrations. The C-O stretching of the ester linkage also provides a significant absorption band. mdpi.com

Table 3: Diagnostic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1720 | C=O Stretch | Ester Carbonyl |

| ~1700 | C=O Stretch | Ketone Carbonyl |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1600, ~1475 | C=C Bend | Aromatic Ring |

| ~1300-1020 | C-O Stretch | Ester |

Note: Values are approximate and can vary. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. uva.nlresearchgate.net For this compound, HRMS provides an accurate mass measurement that confirms its molecular formula, C₁₀H₉BrO₃. The isotopic pattern observed for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) is a key feature in the mass spectrum that aids in the identification of bromine-containing compounds.

X-ray Diffraction Studies for Crystalline State Molecular Geometry

X-ray diffraction studies on derivatives of 2-oxopropyl benzoate have revealed that the adamantyl moiety can serve as an effective building block for synthesizing derivatives with a synclinal conformation and a looser-packed crystal packing system. mdpi.comresearchgate.net The analysis of torsion angles, such as C1—C8—C11—O2, C11—C12—O1—C13, and O1—C13—C14—C15, provides detailed insights into the molecular conformation. researchgate.net For instance, in some adamantane-based ester derivatives, the adamantane (B196018) group exhibits orientational disorder. mdpi.com The introduction of a biphenyl (B1667301) moiety has been shown to result in a more closely packed crystal structure due to enhanced π-π and C-H···π interactions. core.ac.uk

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-(2,3-dihydro-1H-inden-3-yl)-2-methyl-3-oxopropyl 4-bromobenzoate |

| 2-oxo-2H-chromen-4-yl 4-bromobenzoate |

| 2-(adamantan-1-yl)-2-oxoethyl benzoates |

| 1-adamantyl bromomethyl ketone |

| 2-Oxopropyl benzoate |

| 2-Oxopropyl acetate |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates |

| 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl pyridinecarboxylate |

| methyl 4-bromobenzoate |

| 2-((Tert-butoxycarbonyl)amino)-3-methoxy-3-oxopropyl 4-(2-methyl-3-oxopropyl)benzoate |

| 3-Azido-2-oxopropyl 4-bromobenzoate |

| 2-oxopropyl 2-amino-4-methoxybenzoate |

| Ethyl 5-(2-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

| Ethyl 5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylate |

| Ethyl 5-p-tolyl-1,3,4-oxadiazole-2-carboxylate |

| Ethyl 5-(biphenyl-4-yl)-1,3,4-oxadiazole-2-carboxylate |

| 3-benzyl-3-(2-oxopropyl)oxan-4-one |

Characterization of Intermolecular Interactions and Crystal Packing Motifs

A comprehensive search of scientific databases and literature for the crystal structure of this compound did not yield specific crystallographic data for this compound. Consequently, a detailed analysis of its unique intermolecular interactions and crystal packing motifs, including specific data tables on bond lengths and angles of such interactions, cannot be provided at this time.

However, to offer insights into the potential solid-state behavior of this compound, we can examine the crystallographic data of closely related compounds containing the 4-bromobenzoate moiety. The analysis of these analogous structures can suggest the types of intermolecular forces and packing arrangements that might be expected.

For instance, the crystal structure of 2-amino-2-oxoethyl 4-bromobenzoate reveals the presence of two independent molecules in the asymmetric unit. nih.gov In this related compound, intermolecular N—H⋯O hydrogen bonds are a key feature of the supramolecular assembly. nih.gov Furthermore, a short Br⋯Br interaction of 3.519 (1) Å is observed, which is less than the sum of the van der Waals radii, indicating a significant halogen bond that connects molecules into chains. nih.gov

In another analogue, 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate , the crystal structure is stabilized by a three-dimensional network of intermolecular C—H⋯O hydrogen bonds. nih.gov The dihedral angle between the toluene (B28343) and bromobenzene (B47551) rings in this molecule is 80.70 (7)°. nih.gov

Similarly, the analysis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate shows that molecules are connected through C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov A Hirshfeld surface analysis indicated that O⋯H/H⋯O, H⋯H, and C⋯H/H⋯C interactions are the most significant contributors to the crystal packing. nih.gov

These examples from related structures suggest that the crystal packing of this compound would likely be governed by a combination of several types of weak intermolecular interactions. Given the molecular structure of this compound, the following interactions are plausible:

C—H⋯O Hydrogen Bonds: The acetyl (CH₃-C=O) and methylene (-CH₂-) groups provide hydrogen bond donors, which can interact with the carbonyl and ester oxygen atoms, acting as acceptors.

Halogen Bonding: The bromine atom on the phenyl ring can participate in Br⋯O or Br⋯Br interactions, which are known to be significant directional forces in crystal engineering.

π–π Stacking: The presence of the aromatic bromobenzene ring allows for potential π–π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar carbonyl and ester groups would lead to dipole-dipole interactions, further influencing the molecular arrangement.

Without experimental data for this compound, the precise nature and geometry of its crystal packing and the hierarchy of these potential interactions remain speculative. The table below summarizes the types of interactions observed in related compounds, which could be anticipated for the title compound.

| Compound Name | Intermolecular Interactions Observed | Reference |

| 2-amino-2-oxoethyl 4-bromobenzoate | N—H⋯O hydrogen bonds, Br⋯Br halogen bonds | nih.gov |

| 2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate | C—H⋯O hydrogen bonds | nih.gov |

| 2-oxo-2H-chromen-4-yl 4-bromobenzoate | C—H⋯O hydrogen bonds, π–π stacking, O⋯H/H⋯O, H⋯H, C⋯H/H⋯C contacts | nih.gov |

Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction is required to elucidate its definitive crystal structure and confirm the nature of its intermolecular interactions and packing motifs.

Computational and Theoretical Investigations Pertaining to 2 Oxopropyl 4 Bromobenzoate Reaction Systems

Quantum Chemical Studies on Reaction Mechanistic Elucidation

Quantum chemical calculations have become an indispensable tool for elucidating complex reaction mechanisms in organic chemistry. semanticscholar.org While direct and specific computational studies on the reaction pathways involving 2-Oxopropyl 4-bromobenzoate (B14158574) are not extensively documented in dedicated publications, the mechanism can be understood by examining theoretical investigations into its key reaction steps, particularly the aza-Wittig reaction. This reaction is a cornerstone of the proposed mechanism for the formation of 1,3,4-oxadiazole (B1194373) derivatives from 2-Oxopropyl 4-bromobenzoate, N-isocyaniminotriphenylphosphorane, and a carboxylic acid. iau.irresearchgate.net

The proposed reaction sequence suggests that an intermediate iminophosphorane is generated in situ, which then undergoes an intramolecular aza-Wittig reaction with a carbonyl group. iau.irlmaleidykla.lt The general mechanism of the aza-Wittig reaction between an iminophosphorane and a carbonyl compound has been the subject of detailed Density Functional Theory (DFT) studies, which provide a strong basis for understanding the reaction of the this compound system. semanticscholar.orgresearchgate.net

Insights from a Model System: The Aza-Wittig Reaction

To illuminate the mechanistic details of this crucial step, we can analyze a model system studied computationally: the reaction between methylimino(trimethyl)phosphorane and acetaldehyde (B116499). semanticscholar.orgmdpi.com This study, employing DFT calculations at the B3LYP-GD3BJ/6-31G** level of theory, reveals that the reaction proceeds through a tandem [2+2] cycloaddition–cycloreversion sequence. semanticscholar.orgresearchgate.net

The key findings from the theoretical investigation of this model reaction are:

The reaction initiates with a [2+2] cycloaddition between the P=N bond of the iminophosphorane and the C=O bond of the aldehyde. This step proceeds via a first transition state (TS1) to form a four-membered ring intermediate, an oxazaphosphetidine (IN1). semanticscholar.orgmdpi.com

This intermediate can then undergo conformational changes before proceeding to the cycloreversion step. researchgate.net

The four-membered ring of the oxazaphosphetidine then breaks apart in a retro-[2+2] cycloaddition via a second transition state (TS2). This step results in the formation of the final products: an imine (Schiff base) and a phosphine (B1218219) oxide. semanticscholar.orgmdpi.com

The computational results for the reaction of methylimino(trimethyl)phosphorane with acetaldehyde provide valuable data on the energetics of the pathway. The relative energies, calculated in the gas phase with dispersion correction (B3LYP-D3), highlight the stability of the intermediates and the energy barriers of the transition states. semanticscholar.orgmdpi.com

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| RC | Reactant Complex | 0.00 |

| TS1 | First Transition State ([2+2] Cycloaddition) | 8.73 |

| IN1 | First Intermediate (Oxazaphosphetidine) | -40.41 |

| TSr | Rotational Transition State | -35.16 |

| IN2 | Second Intermediate (Rotated Oxazaphosphetidine) | -41.25 |

| TS2 | Second Transition State (Retro-[2+2] Cycloaddition) | -15.01 |

| PC | Product Complex | -58.07 |

Data sourced from a DFT study on a model aza-Wittig reaction between methylimino(trimethyl)phosphorane and acetaldehyde. semanticscholar.org

This theoretical model, while not specific to this compound, provides a robust and scientifically grounded framework for understanding the key intramolecular aza-Wittig cyclization step. It suggests that the formation of the 1,3,4-oxadiazole ring is a low-energy, highly favorable process, which aligns with the reported high yields for these reactions under mild conditions. echemcom.com The computational investigation supports a stepwise mechanism involving a stable four-membered ring intermediate, which subsequently collapses to yield the final heterocyclic product and triphenylphosphine (B44618) oxide. semanticscholar.orgresearchgate.netmdpi.com

Future Research Trajectories and Potential Applications in Organic Synthesis

Exploration of Novel Reaction Pathways and Synthetic Transformations

As a member of the α-keto ester class of compounds, 2-Oxopropyl 4-bromobenzoate (B14158574) possesses adjacent electrophilic carbonyl and ester groups, making it susceptible to a variety of chemical transformations. google.com These compounds are recognized as crucial intermediates in the synthesis of complex molecules and natural products. mdpi.combeilstein-journals.org

A significant area of research involves the use of 2-Oxopropyl 4-bromobenzoate in multicomponent reactions (MCRs) to construct complex heterocyclic systems. One notable example is its reaction with N-isocyaniminotriphenylphosphorane and aromatic carboxylic acids. researchgate.net This one-pot, three-component reaction proceeds smoothly at room temperature to produce sterically congested 1,3,4-oxadiazole (B1194373) derivatives in high yields. researchgate.netacs.org The methodology has been extended to a four-component system, incorporating primary amines and 3-phenyl-2-propynoic acid, which also yields complex 1,3,4-oxadiazole structures under mild conditions. tubitak.gov.trtubitak.gov.tr These reactions are highly efficient, clean, and avoid side reactions, highlighting a promising avenue for creating diverse heterocyclic libraries. tubitak.gov.trtubitak.gov.tr

Future investigations could build upon the known reactivity of α-keto esters to explore other transformations for this compound. beilstein-journals.org The electrophilic keto group is a prime site for various nucleophilic additions. mdpi.combeilstein-journals.org Exploring these reactions could unlock new synthetic possibilities.

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | General Description | Potential Outcome |

|---|---|---|

| Aldol Reaction | The enolate of a ketone or aldehyde adds to the electrophilic keto-carbonyl group of this compound. rsc.org | Synthesis of chiral quaternary γ-keto α-hydroxyesters, which are highly functionalized building blocks. rsc.org |

| Mannich Reaction | A three-component reaction involving an amine, a non-enolizable aldehyde, and this compound to form β-amino carbonyl compounds. beilstein-journals.org | Access to complex alkaloids and other nitrogen-containing natural product scaffolds. beilstein-journals.org |

| Carbonyl-ene Reaction | An intramolecular or intermolecular reaction with an alkene, where the keto group acts as the enophile. beilstein-journals.org | Formation of highly substituted cyclopentanol (B49286) or other carbocyclic structures. beilstein-journals.org |

| Asymmetric Cross-Reaction | Reaction with other α-keto acids, potentially catalyzed by chiral amines in the presence of water. rsc.org | Construction of chiral quaternary isotetronic acids and related lactones. rsc.org |

| Reduction | Selective reduction of the ketone functionality to a secondary alcohol. | Access to chiral α-hydroxy esters, which are versatile synthetic intermediates. |

| Oxidation | Oxidative cleavage or transformation of the keto-ester moiety. | Potential for generating different carboxylic acid derivatives. |

The exploration of these pathways, particularly in stereoselective variations, could significantly enhance the synthetic value of this compound, providing access to novel and structurally complex molecules.

Development of Advanced Methodologies for Derivative Synthesis

The development of advanced synthetic methodologies is crucial for expanding the chemical space accessible from this compound. Research in this area can be broadly categorized into modifications of the 4-bromobenzoate core and alterations to the 2-oxopropyl ester side chain.

The bromine atom on the phenyl ring is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming new carbon-carbon bonds. researchgate.net This reaction could be applied to this compound to react it with various aryl boronic acids, replacing the bromine with a wide range of aryl or heteroaryl substituents. researchgate.net This would generate a library of biaryl or heteroaryl-aryl derivatives, a common motif in pharmaceuticals and functional materials.

Derivatization of the parent 4-bromobenzoic acid provides another route to a wide array of precursors. Methods for synthesizing 4-bromobenzoic acid itself include the oxidation of p-bromotoluene using reagents like potassium permanganate (B83412) or through liquid-phase catalytic oxidation with oxygen. guidechem.comgoogle.com Once formed, this acid can be converted into numerous derivatives. For example, it can be reacted with various amines using coupling reagents like titanium tetrachloride to form amides. researchgate.net These modified acid derivatives can then be esterified with 1-chloroacetone or a similar propylene (B89431) oxide equivalent to yield a diverse set of this compound analogues.

Table 2: Methodologies for Synthesizing Derivatives of this compound

| Moiety to Modify | Synthetic Methodology | Reagents/Catalysts | Potential Derivatives |

|---|---|---|---|

| Aryl Ring (C-Br bond) | Suzuki-Miyaura Coupling | Pd(0) catalyst, Aryl boronic acids, Base | 2-Oxopropyl 4-arylbenzoates |

| Aryl Ring (C-Br bond) | Buchwald-Hartwig Amination | Pd catalyst, Amines, Base | 2-Oxopropyl 4-aminobenzoates |

| Aryl Ring (C-Br bond) | Sonogashira Coupling | Pd/Cu catalyst, Terminal alkynes, Base | 2-Oxopropyl 4-alkynylbenzoates |

| Carboxylic Acid Precursor | Amide Coupling | 4-bromobenzoic acid, Amines, Coupling agents (e.g., TiCl₄) | N-substituted 4-bromobenzamides (for subsequent esterification) researchgate.net |

| Ester Group | O-acylation / Esterification | 4-bromobenzoyl chloride (or 4-bromobenzoic acid), Substituted alcohols, Base (e.g., Et₃N) or Acid catalyst | Variously substituted esters of 4-bromobenzoic acid mdpi.com |

By systematically applying these modern synthetic methods, a vast and diverse library of compounds based on the this compound scaffold can be generated. This will not only facilitate structure-activity relationship (SAR) studies in medicinal chemistry but also provide novel ligands, materials, and intermediates for broader applications in organic synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Oxopropyl 4-bromobenzoate, and how are the reaction conditions optimized for yield and purity?

The compound is synthesized via a one-pot, four-component reaction involving (N-isocyanimino)triphenylphosphorane, primary amines, 3-phenyl-2-propynoic acid, and this compound in dichloromethane at ambient temperature. Reaction completion is monitored via TLC, and purification is achieved using flash chromatography (silica gel, petroleum ether/ethyl acetate eluent). Yields typically range from 75% to 82%, with purity confirmed by NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and what key spectral features confirm their structure?

- IR Spectroscopy : Identifies functional groups such as C=O (1723 cm⁻¹), C≡C (2230 cm⁻¹), and NH (3350 cm⁻¹) stretches.

- 1H/13C NMR : Reveals aromatic protons (δ 7.27–7.99 ppm), aliphatic CH2 groups (δ 3.77–4.68 ppm), and substituent-specific signals (e.g., OCH3 at δ 3.8 ppm).

- Mass Spectrometry (MS) : Confirms molecular ions (M⁺) and fragmentation patterns. These techniques collectively validate the structure and regiochemistry of derivatives .

Advanced Research Questions

Q. What is the mechanistic pathway for the formation of 1,3,4-oxadiazole derivatives using this compound in multicomponent reactions?

Q. How do structural modifications in the amine component affect reaction efficiency and product diversity?

Substituents on the amine influence steric and electronic effects:

Q. How should researchers address contradictory crystallographic data when analyzing polymorphic forms of bromobenzoate derivatives?

Contradictions may arise from differing π-π stacking interactions or hydrogen-bonding networks. Strategies include:

- Single-crystal XRD : Resolve atomic-level packing differences.

- Thermal analysis (DSC/TGA) : Identify phase transitions unique to each polymorph.

- Comparative spectroscopy : Detect subtle structural variations (e.g., C–Br bond orientation) .

Q. What strategies can mitigate side reactions during synthesis of this compound derivatives under ambient conditions?

- Stoichiometric control : Limit excess reagents to prevent dimerization or oligomerization.

- Inert atmosphere : Minimize oxidation of sensitive intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., CH2Cl2) stabilize charged intermediates, reducing side-product formation .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic data with computational models (e.g., DFT calculations) to resolve ambiguities in bond angles or torsional strain .

- Yield Optimization : Screen solvent polarity (e.g., DMF vs. CH2Cl2) and catalyst loading (e.g., 1–5 mol%) to balance reaction rate and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.